molecular formula C7H15NSSi B8511195 tert-Butyl(isothiocyanato)dimethylsilane CAS No. 89732-55-8

tert-Butyl(isothiocyanato)dimethylsilane

Cat. No. B8511195
CAS RN: 89732-55-8
M. Wt: 173.35 g/mol
InChI Key: UYEHQMGPAPDEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04526970

Procedure details

A 1.55 molar solution of butyl lithium in hexane (12.9 ml, 20 mM) maintained below 10° was treated with a solution of 5,6,7,8-tetrahydro-3,8-dimethylquinoline (3.22 g, 20 mM) in tetrahydrofuran (10 ml). After 0.5 hours a 22% solution of t-butyldimethylsilyl isothiocyanate in benzene (13.7 g, 20 mM) was added dropwise. After a further 0.5 hours the reaction was quenched with water (100 ml.) then acidified (to pH1). After 1 hour the layers were separated, the aqueous layer basified (to pH9) and extracted with dichloromethane (2×50 ml). The organic extracts were dried and evaporated. Recrystallisation of the residue from toluene gave the title thioamide (3.3 g, 75%) mp. 160°-2°
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
solvent
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.7 g
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].CC1[CH:8]=[N:9][C:10]2[CH:11]([CH3:17])[CH2:12][CH2:13][CH2:14]C=2C=1.[Si]([N:25]=[C:26]=[S:27])(C(C)(C)C)(C)C>CCCCCC.O1CCCC1.C1C=CC=CC=1>[CH3:4][C:3]1[CH:8]=[N:9][C:10]2[C:11]([CH3:17])([C:26](=[S:27])[NH2:25])[CH2:12][CH2:13][CH2:14][C:1]=2[CH:2]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
12.9 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
3.22 g
Type
reactant
Smiles
CC=1C=NC=2C(CCCC2C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)N=C=S
Name
Quantity
13.7 g
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a further 0.5 hours the reaction was quenched with water (100 ml.)
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
After 1 hour the layers were separated
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×50 ml)
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the residue from toluene

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=2C(CCCC2C1)(C(N)=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.